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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and evolving understanding of
nicotinic acid (niacin) and its derivatives. From its initial identification as a key vitamin to its later
recognition as a potent lipid-modifying agent, this document provides a comprehensive
overview of the scientific journey, key experimental findings, and the molecular mechanisms
that underpin the therapeutic effects of this class of compounds.

Early Discovery: From Tobacco Oxidation to the
"Pellagra-Preventive Factor"

The story of nicotinic acid begins in the 19th century, long before its biological significance was
understood.

e 1867: First Synthesis The Austrian chemist Hugo Weidel is credited with the first description
and synthesis of nicotinic acid. He produced the compound through the oxidation of nicotine,
a component of tobacco, using potassium chromate and sulfuric acid.[1][2] This chemical
origin is reflected in its name.

o Early 20th Century: The Pellagra Enigma Pellagra, a devastating disease characterized by
dermatitis, diarrhea, and dementia, was rampant in the early 1900s, particularly in the
southern United States where corn was a dietary staple.[2][3] The prevailing theory attributed
the disease to an infectious agent.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b160790?utm_src=pdf-interest
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_GPR109A_and_GPR109B_Signaling_Pathways.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3631117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3631117/
https://en.wikipedia.org/wiki/Niceritrol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 1912: Isolation from Natural Sources Polish-American biochemist Casimir Funk, while
investigating the cause of beriberi, isolated a substance from rice polishings that he believed
could cure the disease.[2] Although this substance, which he named "vitamine,” was not the
cure for beriberi, it was later identified as nicotinic acid.[2]

e 1915-1930s: Goldberger's Pioneering Epidemiology Dr. Joseph Goldberger of the U.S.
Public Health Service conducted a series of groundbreaking epidemiological and
experimental studies that strongly suggested pellagra was caused by a dietary deficiency.[3]
[4][5] He was able to induce and cure pellagra-like symptoms in dogs (a condition known as
"black tongue™) by manipulating their diets, leading him to postulate the existence of a
"pellagra-preventive (P-P) factor" found in foods like meat and milk but absent in corn-heavy
diets.[2][4]

e 1937: Elvehjem's Landmark Discovery The definitive identification of the P-P factor came
from the laboratory of American biochemist Conrad Elvehjem at the University of Wisconsin.
[3][4][6] Elvehjem and his team isolated nicotinic acid from liver extracts and demonstrated
that it could cure black tongue in dogs.[3][6] Soon after, clinical trials by physicians like Tom
Douglas Spies confirmed that nicotinic acid was also the cure for pellagra in humans.[1][3]
This discovery led to the fortification of flour with niacin, drastically reducing the incidence of
the disease.[1]

A New Chapter: The Lipid-Lowering Properties of
Nicotinic Acid

For several decades, the story of nicotinic acid was primarily that of a vitamin. However, a
pivotal discovery in the mid-20th century opened up an entirely new therapeutic avenue.

e 1955: Altschul's Serendipitous Finding Canadian pathologist Rudolf Altschul and his
colleagues made the unexpected observation that large doses of nicotinic acid, far
exceeding the daily requirement for vitamin activity, significantly lowered cholesterol levels in
humans.[1][7] This marked the beginning of nicotinic acid's use as the first orally
administered lipid-lowering drug.[1]

Unraveling the Mechanisms of Action
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The dual roles of nicotinic acid as a vitamin and a lipid-modifying drug are underpinned by
distinct molecular mechanisms. While its vitamin function is primarily related to its role as a
precursor for the coenzymes NAD and NADP, its pharmacological effects on lipid metabolism
are more complex and have been the subject of extensive research.

The GPR109A Receptor: A Key Mediator of Nicotinic
Acid's Effects

A major breakthrough in understanding the lipid-lowering effects of nicotinic acid came with the
discovery of its high-affinity G protein-coupled receptor, GPR109A (also known as HCA2).[8][9]

o Receptor Activation and Downstream Signaling: Nicotinic acid binds to GPR109A, which is
highly expressed in adipocytes (fat cells).[8] This binding activates an inhibitory G-protein
(Gai), which in turn inhibits the enzyme adenylyl cyclase.[8] The reduction in adenylyl
cyclase activity leads to decreased intracellular levels of cyclic AMP (CAMP).[8] This
signaling cascade ultimately results in the inhibition of hormone-sensitive lipase, a key
enzyme responsible for breaking down triglycerides in adipose tissue. The reduced lipolysis
leads to a decrease in the release of free fatty acids into the bloodstream.
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GPR109A Signaling Pathway
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e [B-Arrestin Pathway: In addition to the Gai-mediated pathway, GPR109A can also signal
through a B-arrestin-dependent pathway.[8] This pathway is implicated in some of the other
effects of nicotinic acid, including the characteristic skin flushing side effect.[8]

Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2)

Another important mechanism contributing to the lipid-lowering effects of nicotinic acid is the
direct inhibition of diacylglycerol acyltransferase-2 (DGAT2).[9]

» Role of DGAT2: DGAT2 is a key enzyme in the liver responsible for the final step in
triglyceride synthesis.[9]

« Inhibition by Nicotinic Acid: Nicotinic acid has been shown to be a hon-competitive inhibitor
of DGAT2, with an IC50 of approximately 0.1 mM.[9] By inhibiting DGAT2, nicotinic acid
reduces the synthesis of triglycerides in the liver, leading to decreased production and
secretion of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein
(LDL).[9]

Nicotinic Acid Derivatives in Drug Development

The therapeutic potential of nicotinic acid, particularly its lipid-modifying properties, has driven
the development of various derivatives aimed at improving its efficacy, tolerability, and
pharmacokinetic profile.

Acipimox

Acipimox is a pyrazine-carboxylic acid derivative of nicotinic acid.

e Mechanism of Action: Similar to nicotinic acid, acipimox is a potent inhibitor of lipolysis in
adipose tissue.[10]

 Clinical Applications: It is used as a lipid-lowering agent, particularly for reducing
triglycerides.[4]

Niceritrol

Niceritrol is a pentaerythritol tetranicotinate, an ester of nicotinic acid.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/23526298/
https://pubmed.ncbi.nlm.nih.gov/23526298/
https://pubmed.ncbi.nlm.nih.gov/16018787/
https://pubmed.ncbi.nlm.nih.gov/16018787/
https://pubmed.ncbi.nlm.nih.gov/16018787/
https://pubmed.ncbi.nlm.nih.gov/16018787/
https://pubmed.ncbi.nlm.nih.gov/3964732/
https://gpnotebook.com/en-IE/pages/cardiovascular-medicine/acipimox
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Synthesis: Niceritrol is synthesized by the esterification of pentaerythritol with nicotinic acid.
[11]

e Mechanism of Action: It acts as a prodrug, being slowly hydrolyzed in the body to release
nicotinic acid.[3] This slow release is intended to reduce the incidence of flushing.

 Clinical Applications: Niceritrol is used as a hypolipidemic agent and a vasodilator.[3]

Etofibrate

Etofibrate is another derivative that combines the structures of clofibric acid (a fibrate) and
nicotinic acid through an ester linkage.[12]

o Mechanism of Action: In the body, etofibrate is hydrolyzed to release both clofibric acid and
nicotinic acid, thus exhibiting the therapeutic effects of both fibrates and nicotinic acid.[12]

 Clinical Applications: It is used for the treatment of hyperlipidemia.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of nicotinic acid
with its molecular targets and its effects in clinical settings.

Table 1: In Vitro Activity of Nicotinic Acid

Parameter Target Value Reference
IC50 DGAT?2 0.1 mM [9]
EC50 GPR109A ~100 nM [11]

Table 2: Summary of Clinical Trial Data for Nicotinic Acid and Derivatives
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Experimental Protocols and Workflows

The discoveries outlined in this guide were the result of meticulous experimental work. While

detailed historical protocols are often not fully documented in modern publications, the

principles behind these key experiments are described below.
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Historical Experimental Approaches

o Elvehjem's Pellagra Studies in Dogs:
o Objective: To identify the "pellagra-preventive factor."

o Methodology: Dogs were fed a "Goldberger diet," known to induce black tongue (the
canine equivalent of pellagra).[15] This diet was primarily composed of cornmeal. Once
the dogs developed symptoms, they were treated with various fractions isolated from liver
extract. The fraction that cured the symptoms was further purified until nicotinic acid was
identified as the active compound.[15]

e Altschul's Lipid-Lowering Studies:
o Objective: To investigate the effect of nicotinic acid on serum cholesterol.

o Methodology: Human subjects, likely patients with hypercholesterolemia, were
administered high doses of nicotinic acid (in the gram range).[1][7] Serum cholesterol
levels were measured before and during the treatment period to assess the impact of the
intervention. The analytical methods for cholesterol determination at the time would have
been colorimetric assays.

Modern Experimental Workflows

The study of nicotinic acid and its derivatives today employs a range of sophisticated molecular
and cellular biology techniques.

» GPCR Activation Assays: These assays are crucial for studying the interaction of nicotinic
acid and its derivatives with the GPR109A receptor.
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Generalized GPCR Assay Workflow

* Enzyme Inhibition Assays (DGAT?2): These assays are used to quantify the inhibitory effect of
nicotinic acid on DGAT2 activity.
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Conclusion

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b160790?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The journey of nicotinic acid from a simple chemical entity to a vital nutrient and a powerful
therapeutic agent is a testament to the progress of scientific discovery. The elucidation of its
mechanisms of action, particularly the roles of GPR109A and DGAT2, has provided a solid
foundation for the rational design and development of novel derivatives with improved
therapeutic profiles. As research continues to uncover the nuances of its signaling pathways
and physiological effects, nicotinic acid and its derivatives will undoubtedly remain an important
area of investigation for researchers and drug development professionals in the fields of
cardiovascular disease, metabolism, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/pdf/Acipimox_in_Hypertriglyceridemia_Research_Application_Notes_and_Protocols.pdf
https://cdn.website-editor.net/db5d71de8ec246f19ec7c9b6507fa9ba/files/uploaded/2014_08_Pellagra.pdf
https://www.benchchem.com/product/b160790#discovery-and-history-of-nicotinic-acid-derivatives
https://www.benchchem.com/product/b160790#discovery-and-history-of-nicotinic-acid-derivatives
https://www.benchchem.com/product/b160790#discovery-and-history-of-nicotinic-acid-derivatives
https://www.benchchem.com/product/b160790#discovery-and-history-of-nicotinic-acid-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b160790?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

